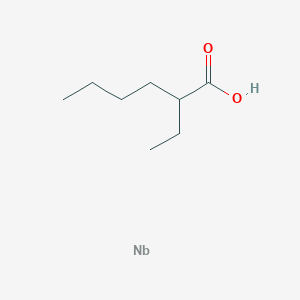

2-Ethylhexanoic acid niobium

Description

Significance of Metal Carboxylates in Coordination Chemistry and Materials Science

Metal carboxylates are a class of coordination complexes where a metal ion is bonded to one or more carboxylate ligands (RCO₂⁻). pgmsmetal.comwikipedia.org These compounds are foundational in both coordination chemistry and materials science due to their diverse structures and functionalities. In coordination chemistry, carboxylate ligands are of particular interest because they can bind to metal ions in various modes, such as monodentate, bidentate, and bridging, which influences the resulting complex's geometry and reactivity. wikipedia.orggiqimo.com This versatility allows for the rational design and synthesis of polynuclear and polymeric coordination compounds with fascinating structural properties. giqimo.com

In materials science, metal carboxylates are highly significant as precursors for the synthesis of a wide array of materials, especially metal oxide nanomaterials. ontosight.aiwisdomlib.org Their solubility in organic solvents makes them ideal for solution-based processing techniques. rsc.orgwikipedia.org The thermal decomposition of metal carboxylates is a common method to produce metal oxide nanoparticles with controlled size and phase. wisdomlib.orgrsc.org Furthermore, these compounds are crucial in catalysis, with applications ranging from polymerization reactions to oxidation processes. pgmsmetal.comwikipedia.orgresearchgate.net The ability to tune the properties of the final material by modifying the organic carboxylate ligand makes them a versatile tool for materials design. pgmsmetal.com

Role of Niobium in Advanced Functional Materials

Niobium (Nb) is a transition metal recognized for its unique and valuable properties, making it a key component in a variety of advanced functional materials. cbmm.com In its pure form, it is soft and ductile, with high resistance to corrosion. cbmm.com One of its most notable characteristics is its ability to become a superconductor at very low temperatures. mirror-polish.com

Niobium's primary use is as an alloying element. When added to steel, it significantly increases strength, toughness, and heat resistance, leading to applications in high-strength low-alloy (HSLA) steels used for pipelines, bridges, and vehicle bodies. cbmm.commirror-polish.com Its heat resistance also makes niobium alloys essential for manufacturing rocket engines and aircraft turbines. cbmm.com

In the realm of advanced technology, niobium plays a critical role. Niobium oxides are investigated as promising anode materials for lithium-ion batteries due to their stable cycling and safety features. ox.ac.ukresearchgate.net Niobium-based materials are also utilized in catalysts, optical thin films, and electronic components. mirror-polish.comsamaterials.com Its application extends to medical equipment like MRI machines and particle accelerators, showcasing its importance in cutting-edge scientific and technological fields. cbmm.com

Overview of 2-Ethylhexanoic Acid as a Ligand in Organometallic Precursor Chemistry

2-Ethylhexanoic acid (2-EHA) is a carboxylic acid with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. wikipedia.orgatamanchemicals.com It is a branched-chain fatty acid, often referred to as octoic acid. atamanchemicals.com In the context of organometallic chemistry, 2-EHA is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.comatamanchemicals.com This solubility is a key advantage, as it facilitates the use of these metal complexes in various solution-based synthesis routes for materials. solubilityofthings.com

Metal complexes of 2-ethylhexanoic acid, known as metal ethylhexanoates, are not simple salts but are charge-neutral coordination complexes. wikipedia.org The bulky, branched alkyl chain of the 2-ethylhexanoate (B8288628) ligand enhances the solubility of the metal center in organic media. solubilityofthings.com This property makes them effective precursors for creating thin films and nanoparticles. For instance, niobium 2-ethylhexanoate can be used in solution processes to deposit thin films containing niobium. google.comwipo.int The ligand can be removed through thermal treatment, leaving behind the desired niobium-based material. aip.org Furthermore, 2-ethylhexanoic acid is used as a ligand in metal-catalyzed reactions, such as polymerization and as drying agents in paints. wikipedia.orgatamanchemicals.comsolubilityofthings.com

Properties

Molecular Formula |

C8H16NbO2 |

|---|---|

Molecular Weight |

237.12 g/mol |

IUPAC Name |

2-ethylhexanoic acid;niobium |

InChI |

InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

JGUAIAMPONKRLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Nb] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylhexanoic Acid Niobium Complexes

Synthesis via Reactions of Niobium Alkoxides with 2-Ethylhexanoic Acid

The reaction between niobium alkoxides and 2-ethylhexanoic acid is a principal route for preparing niobium 2-ethylhexanoate (B8288628) complexes. This method allows for the formation of various niobium carboxylate species through ligand exchange.

Preparation of Niobium(V) 2-Ethylhexanoate Precursors

The synthesis of niobium(V) 2-ethylhexanoate derivatives can be achieved by reacting a penta(alkoxy)niobium compound, such as niobium(V) ethoxide, with 2-ethylhexanoic acid. google.comgoogle.com This reaction is a form of ligand exchange where the alkoxy groups on the niobium center are replaced by 2-ethylhexanoate groups. The resulting niobium 2-ethylhexanoate derivative is characterized by a specific niobium and carbon content, typically around 13-16% and 50-58% by mass, respectively, and consists solely of niobium, oxygen, and 2-ethylhexanoic acid residues. google.com

The reaction can be generalized as follows: Nb(OR)₅ + 5 R'COOH → Nb(OOCR')₅ + 5 ROH Where R is an alkyl group (e.g., ethyl, butyl) and R'COOH is 2-ethylhexanoic acid.

Niobium(V) ethoxide itself is prepared via a salt metathesis reaction from niobium pentachloride. wikipedia.org The reaction of niobium alkoxides with carboxylic acids, like 2-ethylhexanoic acid, can lead to the formation of not just simple carboxylate complexes but also polyoxo clusters. This occurs through an esterification process that produces water, which then reacts with the niobium centers to form μ-oxo-bridges. d-nb.info

A specific derivative, Niobium(5+) pentakis(2-ethylhexanoate), has been identified with the chemical formula C₄₀H₇₅NbO₁₀. cymitquimica.com

Table 1: Niobium(V) Alkoxide Precursors and Products

| Precursor | Reactant | Product | Reference |

|---|---|---|---|

| Penta(alkoxy)niobium (e.g., Niobium ethoxide, Niobium butoxide) | 2-Ethylhexanoic acid | Niobium(V) 2-ethylhexanoate derivative | google.comgoogle.com |

| Niobium(V) ethoxide | tris(2-hydroxy-3,5-di-tert-butylbenzyl)amine | [LtBuNb(OEt)₂] | acs.org |

Preparation of Niobium(IV) 2-Ethylhexanoate

Niobium(IV) 2-ethylhexanoate is another important complex, identifiable by its CAS Number 206564-87-6. ereztech.comstrem.com This compound exists as a yellow, viscous liquid that is sensitive to moisture. ereztech.com The linear formula for this complex is Nb[OOCCH(C₂H₅)C₄H₉]₄, indicating that the niobium atom is in the +4 oxidation state and is coordinated to four 2-ethylhexanoate ligands. strem.com

Table 2: Properties of Niobium(IV) 2-Ethylhexanoate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 206564-87-6 | ereztech.comstrem.com |

| Molecular Formula | C₃₂H₆₀NbO₈ | ereztech.comstrem.com |

| Molecular Weight | 665.73 g/mol | strem.com |

| Appearance | Yellow viscous liquid | ereztech.com |

| Niobium Content | 11-13% | ereztech.com |

| Sensitivity | Moisture | ereztech.com |

Strategies for Stabilizing Niobium Alkoxide Solutions with 2-Ethylhexanoic Acid

Niobium alkoxide solutions can be prone to hydrolysis, leading to the formation of gels and precipitates. google.comwikipedia.org The addition of chelating agents or modifying ligands like 2-ethylhexanoic acid can enhance the stability of these solutions. researchgate.net This stabilization is crucial for applications such as sol-gel processing, where controlled hydrolysis and condensation are required to form thin films and other materials. researchgate.netresearchgate.net

The addition of 2-ethylhexanoic acid can modify the molecular complexity of the precursor solution, which in turn influences the microstructure and properties of the final oxide materials. researchgate.net For instance, in the preparation of piezoelectric films, 2-ethylhexanoic acid is used as part of a mixed solvent system to dissolve niobium ethoxide and other metal alkoxides, contributing to a stable coating liquid composition. patsnap.com The carboxylate group from the acid can coordinate to the niobium center, creating a more stable complex that is less susceptible to uncontrolled reactions with atmospheric moisture. google.com

Alternative Synthetic Routes to Niobium Carboxylate Complexes

Besides the alkoxide route, other synthetic strategies are employed to produce niobium carboxylate complexes, including those involving niobium halides and electrochemical methods.

Reactions of Niobium Halides with Carboxylic Acids

Niobium pentachloride (NbCl₅) serves as a versatile precursor for synthesizing niobium complexes. patsnap.com It can be used to prepare niobium alkoxides, which are then reacted with carboxylic acids. wikipedia.org A more direct route involves the reaction of niobium halides with carboxylic acids. This method can be used to produce various metal carboxylates. researchgate.net For example, the reaction between a metal halide and a carboxylic acid often requires a base, such as triethylamine, to scavenge the hydrogen chloride that is formed. researchgate.net Niobium pentachloride itself is a Lewis acid and can be used to promote the conversion of carboxylic acids to other functional groups, such as amides. researchgate.net

Anodic Dissolution Techniques for Metal 2-Ethylhexanoates

Anodic dissolution, an electrochemical method, presents an alternative for synthesizing metal 2-ethylhexanoates. google.comatamanchemicals.com This technique involves the dissolution of a metal anode in an electrolyte solution containing 2-ethylhexanoic acid. google.com The process is conducted in an electrolyzer, which may be divided by an ion-exchange membrane. google.com For instance, the synthesis of various metal 2-ethylhexanoates, such as those of manganese, iron, cobalt, and copper, has been achieved by the anodic dissolution of the respective metal in the presence of 2-ethylhexanoic acid. researchgate.netgoogle.com The solvent is typically a low-weight aliphatic alcohol like methanol (B129727) or a polar organic solvent like acetone (B3395972) or acetonitrile. google.com An electroconductive additive, such as a salt of 2-ethylhexanoic acid with an alkali metal or ammonium (B1175870) cation, is often used. google.com This method has been developed for several metals, including chromium, by dissolving a chromium metal anode in the presence of 2-ethylhexanoic acid in acetonitrile. researchgate.net

Table 3: Compound Names

| Compound Name |

|---|

| 2-Ethylhexanoic acid |

| Niobium(V) 2-ethylhexanoate |

| Niobium(IV) 2-ethylhexanoate |

| Niobium(V) ethoxide |

| Niobium propoxide |

| Niobium butoxide |

| Niobium 2-methoxyethoxide |

| Niobium pentachloride |

| Niobium octylate |

| Niobium n-hexanoate |

| Niobium 2-ethylbutyrate |

| Niobium i-valerate |

| Lead octylate |

| Lead n-hexanoate |

| Lead 2-ethyl butyrate |

| Lead i-valerate |

| Lead acetate (B1210297) |

| Lead ethoxide |

| Lead propoxide |

| Lead butoxide |

| Tetrakis(isopropoxy)titanium |

| Tetrakis(butoxy)zirconium |

| Niobium(5+) pentakis(2-ethylhexanoate) |

| Sodium ethoxide |

| Barium di-i-propoxide |

| Titanium n-butoxide |

| Ethyl acetoacetate |

| 2-methoxyethanol |

| 3-methoxymethylbutanol |

Formation of Heterometallic Niobium-Containing 2-Ethylhexanoate Precursors

The synthesis of heterometallic niobium-containing precursors often involves the reaction of a niobium compound with a salt or complex of another metal in the presence of 2-ethylhexanoic acid or by reacting a pre-formed niobium 2-ethylhexanoate complex with another metal precursor. These single-source precursors are valuable in materials science for the formation of mixed-metal oxides. researchgate.netacademie-sciences.fr The use of well-defined bimetallic precursors can lead to the formation of crystalline oxide materials under milder conditions than traditional solid-state synthesis methods. researchgate.net

A common strategy involves the reaction of niobium alkoxides with other metal carboxylates. While the chemistry of mixed-metal alkoxide–2-ethylhexanoate precursors is not extensively explored, it presents a viable route for creating heterometallic species. researchgate.net For instance, heterobimetallic complexes containing bismuth and niobium have been synthesized in a stepwise manner, which requires careful control of the organic ligand and reaction conditions. academie-sciences.fr

Another approach is the co-impregnation method, which has been used to prepare bimetallic catalysts. In a typical synthesis, a support material like SBA-15 is first impregnated with a niobium oxalate (B1200264) solution. nih.gov After drying and calcination, the resulting material is then impregnated with a solution of another metal salt, such as iron(III) nitrate, cobalt(II) nitrate, or nickel(II) nitrate, to form the bimetallic catalyst. nih.gov

The synthesis of hydrocarbon-soluble bimetallic catalyst precursors often involves reacting a plurality of molybdenum and a secondary transition metal's atoms with an organic agent like 2-ethylhexanoic acid. google.com

A patented method describes the creation of a niobium 2-ethylhexanoate derivative by reacting pentakis(alkoxy)niobium with 2-ethylhexanoic acid. google.comwipo.int This derivative can then be combined with a precursor of another metal and an organic solvent to form an organic acid metal salt composition, which serves as a precursor for thin films containing niobium and another metal. google.comwipo.int

Detailed research has been conducted on the synthesis of various heterometallic systems. For example, the reaction of bismuth salicylate (B1505791) with niobium ethoxide has been shown to produce heterobimetallic complexes. academie-sciences.fr The resulting structures are influenced by the coordinative flexibility of the ligands and the tendency of the transition metals to maintain specific coordination geometries. academie-sciences.fr

The following table summarizes various synthetic approaches for heterometallic niobium-containing 2-ethylhexanoate precursors:

| Metals | Niobium Precursor | Other Metal Precursor | Key Reaction Conditions/Features | Resulting Product Type |

| Niobium, Bismuth | Niobium ethoxide | Bismuth salicylate | Stepwise addition, control of organic ligand | Heterobimetallic coordination complex academie-sciences.fr |

| Niobium, Iron/Cobalt/Nickel | Niobium(V) oxalate hydrate | Iron(III) nitrate, Cobalt(II) nitrate, or Nickel(II) nitrate | Incipient wetness co-impregnation on SBA-15 support, followed by calcination nih.gov | Supported bimetallic catalyst nih.gov |

| Niobium, Molybdenum | Molybdenum source | Secondary transition metal source | Reaction with 2-ethylhexanoic acid | Hydrocarbon-soluble bimetallic catalyst precursor google.com |

| Niobium, Other Metal | Pentakis(alkoxy)niobium | Precursor of another metal | Reaction with 2-ethylhexanoic acid to form a Nb derivative, then mixed with the other metal precursor in an organic solvent google.comwipo.int | Organic acid metal salt composition for thin film production google.comwipo.int |

Coordination Chemistry and Structural Elucidation of 2 Ethylhexanoic Acid Niobium Complexes

Spectroscopic Characterization of Niobium 2-Ethylhexanoate (B8288628) Species

Spectroscopy is a fundamental tool for probing the chemical environment of niobium 2-ethylhexanoate. Different spectroscopic methods provide complementary information on ligand coordination, solution-state behavior, electronic properties, and elemental makeup.

Infrared (FTIR, Raman) Spectroscopy for Ligand Coordination Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for determining how the 2-ethylhexanoate ligand binds to the niobium center. The coordination mode of the carboxylate group (COO⁻) is directly reflected in the vibrational frequencies of its asymmetric (νₐₛ) and symmetric (νₛ) C-O stretching modes. The separation between these two frequencies, Δν = (νₐₛ - νₛ), is particularly diagnostic. nih.gov

The carboxylate ligand can coordinate to a metal center in several ways, including as a monodentate, bidentate chelating, or bidentate bridging ligand. 911metallurgist.comresearchgate.net

Monodentate Coordination : One oxygen atom of the carboxylate group binds to the metal center. This lowers the symmetry of the group, resulting in a large frequency separation (Δν), typically in the range of 200-300 cm⁻¹. 911metallurgist.com

Bidentate Chelating Coordination : Both oxygen atoms bind to the same metal center. This high-symmetry mode results in a small frequency separation (Δν). researchgate.net For example, a bidentate zinc acetate (B1210297) complex shows a Δν of 94 cm⁻¹. 911metallurgist.com

Bidentate Bridging Coordination : The carboxylate group links two different metal centers. The IR spectrum for this mode is similar to the bidentate chelating mode, with a similarly small frequency separation. 911metallurgist.comresearchgate.net

In studies of various niobium(V) carboxylate complexes, characteristic absorption bands for the carboxylate group have been identified. For instance, a niobium complex with 2-naphthoate (B1225688) showed two ν(C-OO) vibration peaks at 1598 cm⁻¹ and 1560 cm⁻¹. nih.gov These values help in assigning the coordination environment in related systems like niobium 2-ethylhexanoate.

Table 1: Typical IR Frequency Ranges for Carboxylate Coordination Modes

| Coordination Mode | Asymmetric Stretch (νₐₛ) cm⁻¹ | Symmetric Stretch (νₛ) cm⁻¹ | Separation (Δν) cm⁻¹ |

| Ionic | 1510–1650 | 1280–1400 | Moderate |

| Monodentate | ~1700 | ~1400 | Large (~200-300) |

| Bidentate (Chelating) | ~1550 | ~1450 | Small (<100) |

| Bidentate (Bridging) | Similar to Bidentate | Similar to Bidentate | Small |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of molecules in solution. For niobium complexes, the utility of NMR is highly dependent on the oxidation state of the metal center.

Niobium most commonly exists in the +5 or +4 oxidation state. thermofisher.com Niobium(V) has a d⁰ electron configuration, making it diamagnetic and thus suitable for high-resolution NMR studies. mdpi.comrsc.org The characterization of diamagnetic Nb(V) complexes using ¹H and ¹³C NMR is common, providing detailed information about the ligand environment. mdpi.com Furthermore, ⁹³Nb NMR spectroscopy can be used to directly probe the metal center's environment in these complexes. rsc.org

Conversely, commercially available niobium 2-ethylhexanoate is often specified as a Niobium(IV) compound. ereztech.comstrem.com Niobium(IV) has a d¹ electron configuration, which makes the complex paramagnetic. univ-lille.fr Paramagnetism causes significant broadening of NMR signals, which often makes it challenging to obtain high-resolution spectra for detailed structural analysis. nih.gov Therefore, while NMR is invaluable for studying related diamagnetic Nb(V)-carboxylate systems in solution, its application to paramagnetic Nb(IV) 2-ethylhexanoate is generally limited.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of niobium complexes by probing electronic transitions between molecular orbitals. The spectra of niobium carboxylate complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands. mdpi.com

In these transitions, an electron is excited from an orbital primarily located on the carboxylate ligand's oxygen atoms to an empty d-orbital on the niobium center (O²⁻ → Nb⁵⁺). These LMCT bands are generally found in the ultraviolet region of the spectrum, often below 350 nm, as observed in related compounds like niobium oxides. researchgate.netjnanoworld.com For Nb(IV) complexes, which have a d¹ electronic configuration, weak d-d electronic transitions are theoretically possible. However, these transitions are often obscured by the much more intense charge-transfer bands.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive and accurate analytical technique used to determine the elemental composition of a sample. It is employed to verify the purity and stoichiometry of niobium 2-ethylhexanoate by quantifying the niobium content.

The method involves introducing a sample into a high-temperature argon plasma, which atomizes the sample and excites the atoms to higher energy levels. As the excited atoms relax, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. By measuring the emission intensity at wavelengths specific to niobium, the precise concentration of the metal in the complex can be determined, confirming its elemental makeup.

Structural Analysis of Niobium Carboxylate Complexes

While spectroscopic methods provide valuable data on bonding and solution behavior, single-crystal X-ray diffraction offers definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Studies of Isolated Complexes

Single-crystal X-ray diffraction is the premier method for unambiguously determining the molecular structure of crystalline compounds. Although a specific crystal structure for niobium 2-ethylhexanoate is not widely reported, extensive studies on other niobium carboxylate complexes reveal common structural motifs that are likely relevant.

Niobium(V) carboxylates show a strong tendency to form polynuclear oxo-bridged clusters. nih.govnih.gov In these structures, niobium centers are linked by both μ-oxo (Nb-O-Nb) bridges and bridging carboxylate ligands. This tendency arises from the reaction of niobium alkoxide precursors with carboxylic acids, which produces water and leads to the formation of oxo groups. nih.gov These complexes typically feature niobium in a six-coordinate, distorted octahedral geometry. nih.gov

Examples of such structures include:

Dinuclear Cores : Complexes with a central {Nb₂O} unit have been identified, where two niobium atoms are bridged by one oxo group and two carboxylate ligands. nih.govlincoln.ac.uk

Tetranuclear Cores : Square-planar {Nb₄O₄} motifs are known, where four niobium centers are linked by four μ₂-oxo groups. nih.gov

Octanuclear Cores : Cubic {Nb₈O₁₂} structures have been synthesized, showcasing the ability of niobium carboxylates to form large, complex superstructures. nih.gov

For Niobium(IV) carboxylates, the structural chemistry can be different. Studies on related Nb(IV) complexes with pyridine-based carboxylate ligands have revealed mononuclear structures where the niobium center is eight-coordinate, adopting a dodecahedral geometry. univ-lille.fr This suggests that niobium 2-ethylhexanoate, particularly in the +4 oxidation state, could potentially exist as a mononuclear complex.

Table 2: Selected Structural Data from Niobium Carboxylate Complexes

| Complex Type | Oxidation State | Coordination Number | Geometry | Key Structural Features |

| Tetranuclear Niobium(V) Benzoate nih.gov | +5 | 6 | Distorted Octahedral | {Nb₄O₄} core, bridging carboxylates |

| Dinuclear Niobium(V) Anthracenecarboxylate nih.gov | +5 | 6 | Distorted Octahedral | {Nb₂O} core, bridging carboxylates |

| Mononuclear Niobium(IV) Quinolinate univ-lille.fr | +4 | 8 | Dodecahedral | Mononuclear [Nb(HL)₄] unit |

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a fundamental analytical technique for the identification and characterization of crystalline solid materials. In the context of 2-ethylhexanoic acid niobium complexes, XRPD serves as a crucial tool for confirming the formation of a crystalline phase, identifying potential polymorphs, and assessing the purity of synthesized materials. The diffraction pattern obtained from an XRPD experiment is a unique fingerprint of a specific crystalline structure. nih.govnih.gov

While single-crystal X-ray diffraction provides the most detailed atomic arrangement, obtaining suitable single crystals of niobium 2-ethylhexanoate complexes can be challenging. Therefore, XRPD is often the primary method for routine characterization. The analysis involves comparing the experimental diffraction pattern of the niobium complex with reference patterns from databases or with patterns calculated from known crystal structures of related niobium carboxylate compounds.

The positions (2θ angles) and relative intensities of the diffraction peaks are characteristic of the unit cell dimensions and the arrangement of atoms within the crystal lattice. For instance, the presence of sharp, well-defined peaks would indicate a highly crystalline material, whereas broad humps would suggest an amorphous or poorly crystalline product. In the study of niobium carboxylates, XRPD can be used to monitor phase transformations that may occur upon heating or exposure to different atmospheric conditions.

Interactive Data Table: Hypothetical XRPD Peak List for a Crystalline Niobium 2-Ethylhexanoate Phase

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 100 |

| 12.2 | 7.2 | 45 |

| 17.0 | 5.2 | 80 |

| 20.5 | 4.3 | 60 |

| 24.8 | 3.6 | 30 |

Note: This table is illustrative and represents typical data that would be obtained from an XRPD analysis.

Polymeric and Cluster Architectures in Niobium Carboxylates

The coordination chemistry of niobium with carboxylate ligands, including 2-ethylhexanoic acid, is rich and varied, often leading to the formation of multinuclear polymeric and cluster structures. These architectures are typically built up from niobium centers bridged by both carboxylate groups and oxo or peroxo ligands.

The reaction of niobium(V) precursors, such as niobium alkoxides, with carboxylic acids like 2-ethylhexanoic acid frequently results in the formation of oxo-bridged species. nih.govd-nb.info This process is often initiated by an esterification reaction between the alkoxide and the carboxylic acid, which produces water in situ. This water then reacts with the niobium centers, leading to the formation of stable Nb-O-Nb (μ-oxo) bridges. d-nb.info

Dinuclear and oligomeric structures are common. A typical dinuclear core might feature two niobium atoms bridged by one or two μ-oxo groups and further linked by bridging 2-ethylhexanoate ligands. nih.govnih.gov The carboxylate ligands can adopt various coordination modes, including bidentate bridging, which facilitates the formation of these multinuclear assemblies. The general formula for such a dinuclear complex could be, for example, [Nb₂O(O₂CR)₂(OR)₆], where R represents the 2-ethylhexyl group and OR is a residual alkoxide ligand. nih.gov

Peroxido-bridged niobium carboxylates are also known, typically formed by introducing a source of peroxide, such as hydrogen peroxide, into the reaction mixture. These complexes are of interest for their potential applications in catalysis. researchgate.net

Interactive Data Table: Common Structural Motifs in Oxo-Bridged Niobium Carboxylate Oligomers

| Structural Motif | Description | Example General Formula |

| Dinuclear | Two niobium centers bridged by at least one oxo ligand and carboxylate groups. nih.gov | [Nb₂O(O₂CR)₂(OR)₆] |

| Tetranuclear | Four niobium centers, often arranged in a square plane, connected by μ₂-oxo bridges. d-nb.info | [Nb₄(μ₂-O)₄(O₂CR)₄(OR)₈] |

Under specific reaction conditions, typically involving solvothermal methods, the assembly of niobium and carboxylate ligands can lead to the formation of high-nuclearity clusters. These are large, discrete molecular aggregates containing multiple niobium centers. For instance, an octanuclear niobium cluster with a cubic arrangement of niobium atoms at the vertices, linked by μ₂-oxo groups, has been reported with 2-naphthoate as the ligand. nih.gov

More recently, a hexadecanuclear (16-niobium) cluster, [Nb₁₆O₂₈(OEt)₁₂(piv)₁₂], was synthesized using pivalic acid, representing the highest nuclearity for a carboxylate-supported niobium system to date. mit.edu The formation of such large clusters is a testament to the ability of the oxo and carboxylate ligands to support complex and extended metal-oxo frameworks. These high-nuclearity clusters are of significant interest as they can be viewed as molecular models for niobium oxides and can serve as pre-assembled secondary building units (SBUs) for the synthesis of metal-organic frameworks (MOFs). mit.edu

Interactive Data Table: Examples of High-Nuclearity Niobium(V) Carboxylate Clusters

| Nuclearity | Cluster Formula | Carboxylate Ligand | Reference |

| Octanuclear | [Nb₈(μ₂-O)₁₂(L)₈(η¹-L)₄₋ₓ(OEt)₄₊ₓ] | 2-naphthoate | nih.gov |

| Hexadecanuclear | [Nb₁₆O₂₈(OEt)₁₂(piv)₁₂] | Pivalate | mit.edu |

Solution-State Behavior and Aggregation Phenomena of Niobium 2-Ethylhexanoates

The behavior of niobium 2-ethylhexanoates in solution is complex and characterized by aggregation and oligomerization phenomena. The nature and extent of this aggregation are influenced by factors such as the solvent, concentration, temperature, and the presence of water.

In non-polar organic solvents, niobium alkoxides and carboxylates tend to exist as aggregated species. acs.org The 2-ethylhexanoate ligands, being relatively bulky, can influence the degree of aggregation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for studying the solution-state behavior. For instance, ¹H NMR spectroscopy can be used to monitor the esterification reaction between a niobium alkoxide and 2-ethylhexanoic acid, which is a key step in the formation of oxo-bridged species in solution. nih.govd-nb.info

More advanced NMR techniques, such as ¹⁷O NMR and ⁹³Nb NMR, can provide direct insight into the niobium-oxygen core of the dissolved species. nih.govnih.gov These studies can help to identify the various oxo-niobium clusters present in equilibrium in the solution. The aggregation equilibria are dynamic, and the distribution of different oligomeric species can change with varying conditions. Understanding this solution behavior is critical for controlling the synthesis of niobium-based materials, as the species present in the precursor solution can dictate the structure and properties of the final product, whether it be a thin film, a nanoparticle, or a bulk oxide material.

Applications in Materials Science Leveraging 2 Ethylhexanoic Acid Niobium Precursors

Thin Film Deposition Technologies

Thin film deposition is a fundamental process in the manufacturing of electronic and optical devices. 2-Ethylhexanoic acid niobium precursors are particularly well-suited for solution-based deposition techniques, which offer advantages in terms of cost-effectiveness and large-area scalability over vacuum-based methods.

Sol-Gel Spin-Coating for Oxide Films

The sol-gel process is a versatile wet-chemical technique used for the fabrication of ceramic and glass materials. It involves the evolution of a network of inorganic polymers from a chemical solution (the "sol") which, upon further processing, becomes a gel. Spin-coating is a common method to deposit the sol onto a substrate to form a uniform thin film. The use of 2-ethylhexanoic acid niobium in sol-gel formulations provides a stable and processable niobium source for the creation of various functional oxide films.

Niobium-doped zirconia (NZO) thin films have garnered significant interest for their potential use as high-k dielectric materials in microelectronics. The sol-gel method, utilizing niobium 2-ethylhexanoate (B8288628) as the niobium precursor, has been successfully employed to fabricate these films. In a typical process, niobium 2-ethylhexanoate and a zirconium precursor, such as zirconium acetylacetonate, are dissolved in a suitable solvent. This solution is then spin-coated onto a substrate, followed by an annealing step to crystallize the film. Research has shown that the introduction of niobium into the zirconia matrix can stabilize the tetragonal phase of zirconia even at lower annealing temperatures, which is advantageous for achieving a high dielectric constant. nih.gov

Table 1: Properties of Sol-Gel Derived Niobium-Doped Zirconia (NZO) Thin Films

| Property | Value | Reference |

| Niobium Precursor | Niobium 2-ethylhexanoate | nih.gov |

| Zirconium Precursor | Zirconium acetylacetonate | nih.gov |

| Crystalline Phase | Tetragonal ZrO₂ | nih.gov |

| Dielectric Constant (30 mol% Nb, 800°C anneal) | ~40 | osti.gov |

| Leakage Current Density (at 4.4 V) | 10⁻⁶ A/cm² | osti.gov |

| Root Mean Square Roughness | 1.02 nm | osti.gov |

This table is interactive. Click on the headers to sort the data.

Strontium bismuth niobate (SBN) is a ferroelectric material with applications in non-volatile memory devices. The sol-gel spin-coating technique has been effectively used to prepare SBN thin films. In this process, a precursor solution is formulated using strontium 2-ethylhexanoate, bismuth 2-ethylhexanoate, and a niobium alkoxide like niobium ethoxide. The use of 2-ethylhexanoate precursors for strontium and bismuth ensures good solubility and stability of the sol. After spin-coating the precursor solution onto a substrate, a heat treatment is performed to crystallize the SBN phase. This method allows for the fabrication of crack-free, randomly oriented SBN films with good ferroelectric properties. nih.gov

Table 2: Characteristics of Sol-Gel Derived Strontium Bismuth Niobate (SBN) Thin Films

| Property | Value | Reference |

| Strontium Precursor | Strontium 2-ethylhexanoate | nih.gov |

| Bismuth Precursor | Bismuth 2-ethylhexanoate | nih.gov |

| Niobium Precursor | Niobium ethoxide | nih.gov |

| Film Thickness | 0.3 µm | nih.gov |

| Crystallization Temperature | ~550°C | nih.gov |

| Remanent Polarization | 2.5 µC/cm² | nih.gov |

| Fatigue Performance | No fatigue up to 10⁹ switching cycles | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis of Niobium-Containing Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and composition is a key area of modern materials science. 2-Ethylhexanoic acid niobium can serve as a valuable precursor in the solution-phase synthesis of niobium-containing nanoparticles. The organic ligands in the precursor play a crucial role in controlling the nucleation and growth of the nanoparticles, influencing their final morphology and properties. Various methods, including sol-gel and solvothermal synthesis, can be employed to produce niobium oxide nanoparticles from such precursors. mdpi.comresearchgate.netsemanticscholar.org These synthesis routes offer a pathway to nanostructured niobium pentoxides with varying structures and acidities, which can act as efficient acid catalysts. mdpi.com The choice of synthesis method has a significant influence on the resulting crystalline phase and particle size of the niobium pentoxide nanoparticles. researchgate.net

Table 3: Comparison of Synthesis Methods for Niobium Pentoxide Nanoparticles

| Synthesis Method | Precursors | Typical Particle Size | Resulting Crystalline Phase (at 650°C) | Reference |

| Sol-Gel | Niobium (V) ethoxide | ~733 nm | Orthorhombic | researchgate.net |

| Pechini | Niobium (V) ethoxide, Niobium chloride | ~71 nm | Hexagonal | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Flame Spray Synthesis of Nb-Doped Titanium Dioxide Nanoparticles

Flame spray synthesis, also known as flame spray pyrolysis (FSP), is a scalable method for producing nanoparticles in a single step. In this process, a precursor solution is sprayed into a flame, where the solvent combusts and the precursor decomposes to form nanoparticles. The use of organometallic precursors like 2-ethylhexanoic acid niobium is advantageous as they can be dissolved in flammable organic solvents such as xylene.

Research has demonstrated the successful synthesis of niobium-doped titanium dioxide (Nb-doped TiO2) and niobium-doped tin oxide (NTO) nanoparticles using flame spray techniques. While specific studies might use other precursors like niobium(V) ethoxide, the principle of using a soluble niobium compound in conjunction with a titanium or tin precursor (such as Tin(II) 2-ethylhexanoate) is well-established. This method allows for the homogeneous incorporation of niobium into the host oxide lattice. Doping TiO2 with niobium can enhance its photocatalytic performance under both UVA and visible light irradiation and improve its efficiency as a catalyst support in polymer electrolyte fuel cells (PEFCs). acs.orgacs.orgmdpi.com The rapid gasification of the raw materials in the flame promotes the formation of fine, homogeneous nanoparticles with high specific surface area. acs.orgmdpi.com

Table 1: Comparison of Flame Spray Synthesis Parameters for Doped Nanoparticles

| Parameter | Nb-doped SnO2 (NTO) acs.org | SnO2 mdpi.com |

|---|---|---|

| Niobium Precursor | Niobium(V) ethoxide | Not Applicable |

| Tin Precursor | Tin(II) 2-ethylhexanoate | Tin(II) 2-ethylhexanoate |

| Solvent | Xylene | Xylene |

| Primary Particle Size | 8.77 nm | Dependent on precursor concentration |

| Specific Surface Area | 87.04 m²/g | Not specified |

| Application | Catalyst support in PEFCs | Gas sensors |

Other Solution-Processed Niobium-Based Nanostructures

Beyond flame spray synthesis, 2-ethylhexanoic acid niobium is a suitable precursor for a variety of other solution-based ("wet chemical") methods for producing niobium-based nanostructures. These techniques, which include sol-gel processing and hydrothermal/solvothermal synthesis, rely on chemical reactions in a liquid phase to generate solid nanoparticles.

The sol-gel method is a versatile bottom-up approach that involves the transition of a solution system (the 'sol') into a solid-gel phase. researchgate.net This process can produce nanoparticles with high purity, fine particle size, and a large specific surface area. researchgate.net Similarly, hydrothermal and solvothermal synthesis methods use a solvent under elevated temperature and pressure to crystallize materials. researchgate.netrsc.org These techniques have been successfully employed to create various niobium oxide nanostructures, including nanosheets, nanorods, and nanospheres. researchgate.netrsc.org

As a soluble organometallic compound, 2-ethylhexanoic acid niobium can be used in these processes, often in conjunction with other metal carboxylates, to produce complex and highly homogeneous multi-metallic oxide phases. frontiersin.org The ability to achieve uniform mixing of different metal cations at the molecular level in the precursor solution is a key advantage for fabricating advanced materials with precisely controlled compositions and properties. frontiersin.org

Table 2: Overview of Solution-Processing Methods for Niobium-Based Nanostructures

| Synthesis Method | Description | Typical Precursors Mentioned | Resulting Nanostructures |

|---|---|---|---|

| Sol-Gel | A "wet chemical" process involving hydrolysis and polycondensation of precursors in a solution to form a gel, which is then dried and calcined. researchgate.net | Niobium(V) ethoxide, Niobium chloride. researchgate.net | High-purity nanoparticles, porous materials. researchgate.net |

| Hydrothermal/Solvothermal | Synthesis from a precursor solution in a sealed, heated vessel under high pressure. researchgate.netrsc.org | Niobium chloride, Niobium oxalate (B1200264). researchgate.netrsc.org | Nanosheets, nanorods, nanospheres, spiky nanoparticles. researchgate.netrsc.org |

| Colloidal Synthesis | Involves the reaction of precursors in a high-boiling point solvent with surfactants to control particle growth. | Niobium precursors (unspecified). | Nanoplatelets, nanorods. |

Optoelectronic and Electronic Materials Applications

The use of 2-ethylhexanoic acid niobium as a precursor extends to the fabrication of thin films and bulk materials for electronic and optoelectronic applications. Its utility in forming high-quality niobium-containing oxides is critical for developing advanced devices.

Precursors for Ferroelectric and Dielectric Materials

Niobium plays a significant role in the formulation of ferroelectric and dielectric materials, which are essential components in capacitors, sensors, and memory devices. Doping lead-free piezoceramics, such as (Bi0.5Na0.5TiO3)-(SrTiO3) (BNT-ST), with niobium has been shown to enhance their ferroelectric and dielectric properties. The addition of small amounts of niobium can increase the material's saturation polarization and normalized strain, which are key performance metrics.

While solid-state reaction is a common method for synthesizing these ceramics, achieving a homogeneous distribution of the dopant can be challenging. Solution-based precursor routes, utilizing compounds like 2-ethylhexanoic acid niobium, offer an advantage by allowing for the intimate mixing of constituent cations in the liquid phase. frontiersin.org This molecular-level homogeneity in the precursor solution can lead to the formation of more uniform ceramic materials at lower processing temperatures. frontiersin.org

Table 3: Dielectric and Ferroelectric Properties of Nb-Doped BNT-ST26 Ceramics

| Nb Concentration (%) | Max. Bipolar Strain (Smax) | Normalized Strain (d33*) (pm/V) | Saturation Polarization (Ps) (μC/cm²) | Remnant Polarization (Pr) (μC/cm²) |

|---|---|---|---|---|

| 0 | - | ~484 | - | - |

| 0.5 | 0.265% | ~576 | 26 | 2.62 |

| 1.0 | - | ~532 | - | - |

| 1.5 | - | ~457 | - | - |

Interfacial Layers in Organic and Hybrid Optoelectronic Devices

Niobium pentoxide (Nb2O5), which can be synthesized from 2-ethylhexanoic acid niobium precursors, is increasingly used as an interfacial layer in optoelectronic devices, particularly as an electron transport layer (ETL) in perovskite solar cells (PSCs). researchgate.netresearchgate.net The ETL plays a critical role in efficiently extracting and transporting photogenerated electrons from the light-absorbing perovskite layer to the electrode, a key factor in achieving high power conversion efficiency. researchgate.net

Nb2O5 is a promising alternative to the commonly used titanium dioxide (TiO2) because of its high chemical stability, suitable energy band alignment, and stability under UV light. Solution-processed Nb2O5 films have been successfully prepared and integrated into high-performance planar PSCs, achieving efficiencies as high as 19.2%. researchgate.net The ability to deposit these films via simple, low-temperature, solution-based methods like spin-coating from a precursor solution makes 2-ethylhexanoic acid niobium an attractive option for fabricating flexible and large-area devices. researchgate.net Room-temperature processed Nb2O5 layers have demonstrated high electron mobility and conductivity, allowing for efficient electron extraction at the Nb2O5/perovskite interface. researchgate.net

Precursors for Advanced Ceramic and Glass Materials

The application of 2-ethylhexanoic acid niobium extends to the manufacturing of advanced ceramics and glasses with specialized properties. Niobium oxides are incorporated into these materials to modify their physical and optical characteristics.

In the field of optics, niobium pentoxide is a key additive in the production of high-refractive-index glass for camera lenses and eyeglasses. By substituting silica (B1680970) with niobium oxide, the refractive index of the glass is significantly increased, which allows for the design of thinner and lighter lenses with the same focal length. Niobium is also used to create niobium carbide for cutting tools and in various alloys for the aerospace and steel industries to enhance strength and high-temperature resistance.

Liquid metal carboxylate precursors like 2-ethylhexanoic acid niobium are particularly well-suited for preparing ceramic films and multi-metallic oxide phases. frontiersin.org The high homogeneity of cation distribution achievable in the liquid precursor solution facilitates conversion to the final oxide material at relatively low temperatures via pyrolysis, making it an efficient route for producing these advanced materials. frontiersin.org

Table 4: Applications of Niobium Oxides in Advanced Ceramic and Glass Materials

| Application | Material/Component | Key Property Imparted by Niobium Oxide |

|---|---|---|

| Optical Glass | Camera lenses, eyeglasses | High refractive index, allowing for thinner/lighter lenses. |

| Electronics | Ceramic capacitors | High dielectric constant. |

| Coatings | Optical coatings on glass | Increased light transmittance, controlled reflection. |

| Glass Manufacturing | Glass sintering | Reduction of fusion temperature. frontiersin.org |

Mechanistic and Theoretical Investigations of Niobium 2 Ethylhexanoate Systems

Computational Chemistry Approaches (e.g., Density Functional Theory, DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating the structural and electronic properties of niobium compounds. mdpi.com Although specific DFT studies on niobium 2-ethylhexanoate (B8288628) are not extensively documented in the literature, the methodology has been widely applied to related niobium clusters, precursors, and other complexes, providing a framework for understanding its potential characteristics. mdpi.comamericanelements.commit.edu

DFT calculations are used to determine the geometry, stability, and electronic structures of niobium-containing molecules. mdpi.com For instance, in studies of niobium carbide clusters, DFT has been employed to identify the lowest-energy geometric structures, calculate average binding energies, dissociation energies, and analyze the density of states and frontier molecular orbitals. mdpi.com Such analyses reveal that the molecular orbitals of these clusters are primarily contributed by niobium atoms, which is crucial for understanding their reactivity. mdpi.com

These computational methods allow for the prediction of key structural parameters, such as bond lengths and angles, and energetic properties, which are fundamental to understanding the stability and behavior of these compounds. mdpi.commit.edu For example, DFT-optimized models have been successfully correlated with experimental data from techniques like X-ray absorption spectroscopy (XAS) to provide detailed structural insights into niobium precursors. americanelements.commit.edu

Table 1: Examples of Properties Calculated for Niobium Systems Using DFT (Note: Data below is for illustrative purposes from studies on related niobium clusters and complexes, not specifically niobium 2-ethylhexanoate.)

| Property Calculated | System Studied | Finding | Source |

| Geometric Structure | Nb₅C₂ Cluster | Irregular pentagonal bipyramid with C₂ᵥ point group symmetry. | mdpi.com |

| Relative Stability | Low-lying isomers of Nb₆C₃ | Isomers are 0.50 eV and 0.64 eV less stable than the ground state. | mdpi.com |

| Electronic Contribution | NbₘCₙ clusters | Niobium atoms contribute approximately 73.1% to 99.8% to the frontier molecular orbitals. | mdpi.com |

| Bond Lengths | NbCl₅ (dimer) | DFT-calculated Nb-Cl (terminal) and Nb-Cl (bridging) distances agree well with experimental data. | mit.edu |

Elucidation of Reaction Mechanisms in Catalytic Processes

Understanding the reaction mechanisms of catalytic processes involving niobium centers is key to optimizing catalyst design and performance. For niobium carboxylates and related species, a primary focus has been on their role in polymerization reactions.

Niobium complexes are active catalysts for polymerization, particularly the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone. nih.govacs.org The reaction is widely understood to proceed via a coordination-insertion mechanism, a pathway common for many metal alkoxide precatalysts. acs.orgacs.orgnih.gov

The key steps of the coordination-insertion mechanism are:

Coordination: The monomer (e.g., a cyclic ester) first coordinates to the Lewis acidic niobium center. nih.gov

Nucleophilic Attack: The coordinated monomer is activated, and an alkoxide group attached to the niobium center performs a nucleophilic attack on the monomer's carbonyl group. nih.gov

Insertion: The monomer inserts into the metal-alkoxide bond, effectively extending the polymer chain which remains attached to the niobium center. acs.org

Propagation: The process repeats with the coordination and insertion of subsequent monomer molecules, allowing for controlled polymer chain growth. fiveable.me

This mechanism has been confirmed through experimental studies and supported by computational data for various cationic niobium(V) complexes. nih.gov The controlled nature of this process allows for the production of polymers with narrow molecular weight distributions. acs.org

The coordination environment around the niobium center is not static and can undergo dynamic changes during a catalytic cycle. Isomerization and ligand dynamics play a critical role in the catalytic process. For instance, computational studies on the ROP of ε-caprolactone catalyzed by a niobium(V) alkoxide complex suggest that the polymerization may require isomerization at the metal center, involving a positional exchange between the growing polymer chain (alkoxide) and the coordinated monomer. nih.gov

The 2-ethylhexanoate ligand, like other carboxylates, can exhibit different coordination modes, such as acting as a monodentate or a bidentate bridging ligand that links two niobium centers. nih.govd-nb.info This versatility in coordination influences the structure of the active catalytic species. Structural studies of various niobium carboxylate clusters reveal diverse cores, including dinuclear {Nb₂O} and tetranuclear {Nb₄O₄} units, where carboxylate ligands bridge niobium atoms in different fashions (e.g., syn-syn bidentate). nih.govd-nb.info The ability of the ligands to adopt different coordination geometries and potentially exchange is integral to the catalytic activity and structural integrity of the complex.

Studies on the Electronic Structure and Reactivity of Niobium Carboxylate Centers

The reactivity of a niobium carboxylate center is intrinsically linked to its electronic structure. The high oxidation state of niobium(V) in many catalytically active species renders the metal center highly Lewis acidic. This electrophilicity is key to its function in catalysis, as it allows the niobium center to effectively coordinate to and activate substrate molecules, such as the carbonyl oxygen of an ester during polymerization. nih.gov

Theoretical studies on related niobium systems have provided insight into their electronic makeup. The frontier molecular orbitals, which are critical for chemical reactions, are predominantly composed of niobium atomic orbitals. mdpi.com This indicates that the niobium center is the primary site of electronic activity.

Future Research Directions and Emerging Applications

Development of Novel Niobium 2-Ethylhexanoate (B8288628) Derivatives with Tuned Reactivity

Future research is directed towards the synthesis of novel niobium 2-ethylhexanoate derivatives to fine-tune their reactivity for specific applications. By modifying the ligand environment of the niobium center, researchers aim to control the compound's solubility, stability, and catalytic activity.

One promising avenue is the synthesis of new niobium complexes supported by different bidentate dianionic ligands, such as perfluoropinacolate. The characterization of these new complexes allows for a deeper understanding of their solution-state behavior and reactivity. For instance, studies on niobium perfluoropinacolate complexes have demonstrated their ability to selectively dehydrate alcohols to alkenes under mild conditions, a reaction historically carried out by insoluble niobium pentoxide. This opens the door for developing soluble, highly selective catalysts based on modified niobium carboxylates.

Another area of exploration is the synthesis of Schiff base derivatives of niobium. Research has shown that reacting niobium isopropoxides with Schiff bases can yield various complexes. These derivatives could exhibit unique catalytic properties due to the electronic and steric influences of the Schiff base ligands. The development of such derivatives from niobium 2-ethylhexanoate could lead to catalysts with enhanced performance in a variety of organic transformations.

The table below summarizes potential ligand modifications for tuning the reactivity of niobium 2-ethylhexanoate.

| Ligand Modification Strategy | Potential Impact on Reactivity | Example of Related Research |

| Introduction of electron-withdrawing groups (e.g., fluorine) into the carboxylate ligand | Increased Lewis acidity, potentially enhancing catalytic activity in reactions like Friedel-Crafts acylation. | Synthesis and reactivity studies of niobium perfluoropinacolate complexes. bu.edu |

| Use of bulky ancillary ligands | Increased steric hindrance, leading to higher selectivity in catalytic reactions. | Development of chiral niobium complexes for asymmetric synthesis. sci-hub.se |

| Synthesis of mixed-ligand complexes | Combination of different electronic and steric properties to achieve unique reactivity profiles. | Research on heteroleptic niobium complexes for specific chemical transformations. |

Advanced Precursor Design for Controlled Material Architectures

Niobium 2-ethylhexanoate is a valuable precursor for the synthesis of niobium-based materials with controlled architectures at the nanoscale. Its solubility in organic solvents makes it particularly suitable for solution-based processing techniques like the sol-gel method.

A key application in this area is the fabrication of thin films. For example, niobium 2-ethylhexanoate has been successfully used as a niobium source in the sol-gel synthesis of niobium-doped zirconium oxide (Nb-Zr-O) thin films. koreascience.kr This method allows for the deposition of films with uniform thickness and composition, which is crucial for applications in microelectronics. The resulting films can exhibit high dielectric constants, making them suitable for use in metal-insulator-semiconductor (MIS) structures. koreascience.kr

Future research will likely focus on extending the use of niobium 2-ethylhexanoate as a precursor for a wider range of nanomaterials, including nanoparticles, nanorods, and nanosheets. researchgate.netmdpi.com By carefully controlling the reaction conditions, such as temperature, solvent, and the presence of surfactants, it is possible to tailor the morphology and crystal structure of the resulting niobium oxide nanostructures. mdpi.com For instance, different synthesis methods like sol-gel and Pechini can yield niobium pentoxide nanoparticles with either orthorhombic or hexagonal symmetries, which in turn affects their properties and potential applications. mdpi.comsemanticscholar.org

The following table outlines various material architectures that can be achieved using niobium 2-ethylhexanoate as a precursor.

| Material Architecture | Synthesis Method | Potential Applications |

| Thin Films | Sol-Gel, Spin Coating | Dielectric layers in capacitors, gas sensors, electrochromic devices. koreascience.krosti.gov |

| Nanoparticles | Sol-Gel, Hydrothermal Synthesis | Catalysis, photocatalysis, biomedical imaging. mdpi.commdpi.comnih.gov |

| Nanorods/Nanosheets | Hydrothermal Synthesis | Biosensors, energy storage. researchgate.netmdpi.com |

Expanding the Scope of Catalytic Transformations

While niobium compounds are already recognized for their catalytic activity, there is significant potential to expand the range of chemical reactions catalyzed by niobium 2-ethylhexanoate and its derivatives. Niobium catalysts, in general, are known for their good Lewis acidity and have been employed in various organic synthesis reactions. sci-hub.se

Current research highlights the use of niobium catalysts in reactions such as:

Friedel-Crafts reactions: Niobium pentachloride can catalyze the acylation of aromatic compounds under mild conditions. alfachemic.com

Biginelli reaction: Catalytic amounts of niobium pentachloride have been shown to be effective in the one-pot, three-component synthesis of dihydropyrimidinones. sci-hub.se

Biomass conversion: Niobium-based catalysts, such as NbOPO4 and Nb2O5, have been used to convert cellulose (B213188) into valuable chemicals like sorbitol and levulinic acid. mdpi.com

Future efforts will likely focus on leveraging the unique properties of niobium 2-ethylhexanoate as a soluble and easily handleable catalyst precursor. Research could explore its application in asymmetric catalysis by developing chiral niobium complexes. Furthermore, its use in polymerization reactions and other multi-component reactions is an area ripe for investigation. researchgate.net The development of heterogeneous catalysts by supporting niobium 2-ethylhexanoate on materials like metal-organic frameworks (MOFs) is another promising direction, potentially leading to more stable and recyclable catalytic systems. osti.gov

Integration of Niobium 2-Ethylhexanoate into Advanced Technologies and Functional Devices

The unique properties of materials derived from niobium 2-ethylhexanoate make them attractive for integration into a variety of advanced technologies and functional devices.

In the field of electronics , thin films of niobium oxide, which can be prepared using niobium 2-ethylhexanoate as a precursor, are being investigated for their use in gas sensors. Niobium pentoxide thin films have shown sensitivity and selectivity to ammonia, which is attributed to the formation of donor-acceptor complexes with Lewis acid sites on the oxide surface. osti.gov There is also potential for their use in portable acetone (B3395972) sensors. researchgate.net

In energy storage , niobium-based materials are emerging as promising candidates for electrode materials in batteries and supercapacitors. researchgate.netresearchgate.net Niobium oxides, due to their unique crystal structures that allow for rapid ion diffusion, are being explored for high-power, fast-charging lithium-ion batteries. niobium.techrsc.org The ability to create nanostructured niobium oxides from precursors like niobium 2-ethylhexanoate could lead to electrodes with higher surface areas and improved electrochemical performance.

In the biomedical field , niobium nanoparticles are gaining attention for applications in drug delivery, imaging, and biosensing due to their biocompatibility and corrosion resistance. mdpi.comnih.gov Niobium pentoxide nanorods, for instance, have been explored for their potential in biosensing applications due to their high surface area and conductivity. mdpi.com The use of niobium 2-ethylhexanoate as a precursor for these nanomaterials could facilitate the development of novel medical technologies.

The table below provides a summary of the potential technological applications of materials derived from niobium 2-ethylhexanoate.

| Technology Area | Functional Device | Role of Niobium 2-Ethylhexanoate-Derived Material |

| Electronics | Gas Sensor | Niobium oxide thin films act as the sensing layer for detecting specific gases. osti.govresearchgate.net |

| Energy Storage | Lithium-ion Battery, Supercapacitor | Niobium oxide nanomaterials serve as high-performance electrode materials. researchgate.netniobium.techrsc.org |

| Biomedical | Biosensor | Niobium oxide nanostructures provide a high-surface-area platform for immobilizing biological molecules. mdpi.com |

| Environmental | Photocatalyst | Niobium oxide nanoparticles for the degradation of organic pollutants in water. mdpi.com |

Q & A

Q. How does 2-ethylhexanoic acid niobium interact with biological systems, and what are the implications for toxicity studies?

- Methodology : Perform in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity (IC₅₀). Compare with in vivo data from Fischer 344 rats (LD₅₀ > 2000 mg/kg) .

- Key Insight : Low acute toxicity but potential endocrine disruption at subchronic doses (≥50 mg/kg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.